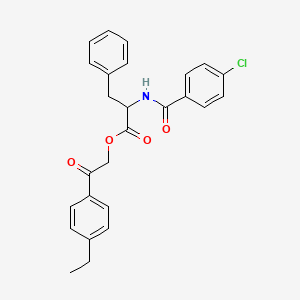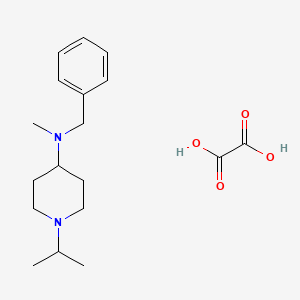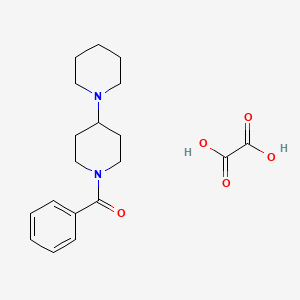![molecular formula C22H34N2O5 B3967714 1-[(2-Ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid](/img/structure/B3967714.png)
1-[(2-Ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid
Übersicht
Beschreibung
1-[(2-Ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid is a complex organic compound that features a piperidine ring substituted with an ethoxyphenylmethyl group and a methylpiperidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylpiperidine with 2-ethoxybenzyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with piperidine under controlled conditions to yield the final compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2-Ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules and its potential as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[(2-Ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-[(2-Methoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine
- 1-[(2-Chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine
- 1-[(2-Fluorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine
Uniqueness: 1-[(2-Ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain receptors or alter its pharmacokinetic properties compared to similar compounds.
Eigenschaften
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O.C2H2O4/c1-3-23-20-7-5-4-6-18(20)16-21-12-10-19(11-13-21)22-14-8-17(2)9-15-22;3-1(4)2(5)6/h4-7,17,19H,3,8-16H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXFRPQAYQLGNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(2-methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3967650.png)
![2,6-dimethyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}morpholine oxalate](/img/structure/B3967658.png)

![2-[1-(2-methylbenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B3967661.png)
![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B3967662.png)

![5-(3,4-dichlorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3967693.png)

![4-[4-(piperidin-1-ylmethyl)-2-thienyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3967707.png)


![5-bromo-N-{[(2,3-dimethylcyclohexyl)amino]carbonothioyl}nicotinamide](/img/structure/B3967722.png)
